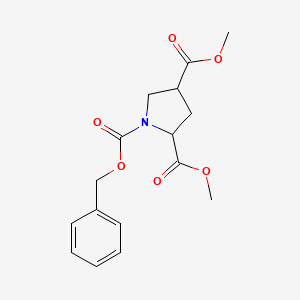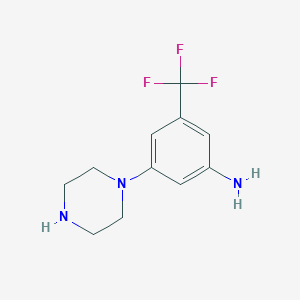![molecular formula C27H18BrN3 B12105957 2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12105957.png)
2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a brominated biphenyl group and two phenyl groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to around 80°C for several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The brominated biphenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The triazine ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromobiphenyl: A simpler compound with a similar brominated biphenyl structure.
4,6-Diphenyl-1,3,5-triazine: Lacks the brominated biphenyl group but shares the triazine core.
2,2’-Dibromo-9,9’-spirobifluorene: Another brominated biphenyl derivative with different substituents.
Uniqueness
2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is unique due to the combination of the brominated biphenyl group and the triazine ring. This combination imparts specific chemical properties and reactivity that are not found in simpler compounds. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C27H18BrN3 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-(3-bromo-5-phenylphenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H18BrN3/c28-24-17-22(19-10-4-1-5-11-19)16-23(18-24)27-30-25(20-12-6-2-7-13-20)29-26(31-27)21-14-8-3-9-15-21/h1-18H |
InChI Key |
OOHRWLAEJIWHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12105885.png)







![Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide](/img/structure/B12105922.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide](/img/structure/B12105928.png)



